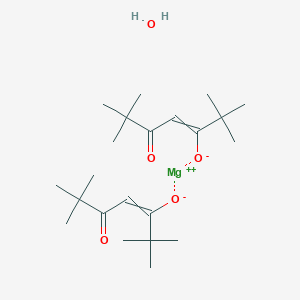
magnesium,(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium: is a coordination compound where magnesium is bonded to two molecules of 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is known for its stability and is used in various chemical processes, particularly in the field of material science and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium typically involves the reaction of magnesium metal with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a suitable solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
Mg+2(2,2,6,6-tetramethyl-3,5-heptanedione)→Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium
The reaction conditions often involve refluxing the mixture for several hours to ensure complete reaction. The product is then purified by recrystallization.
Industrial Production Methods: In industrial settings, the production of bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and controlled reaction conditions are crucial to obtain a high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium can undergo oxidation reactions, particularly when exposed to air or other oxidizing agents.
Substitution: This compound can participate in substitution reactions where the ligands are replaced by other coordinating molecules.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under controlled conditions.
Substitution: Various ligands in the presence of a suitable solvent and sometimes a catalyst.
Major Products:
Oxidation: Magnesium oxide and other oxidized products.
Substitution: New coordination compounds with different ligands.
Applications De Recherche Scientifique
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium has several applications in scientific research:
Material Science: Used as a precursor in the synthesis of magnesium-containing materials.
Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.
Thin Film Deposition: Employed in metal-organic chemical vapor deposition (MOCVD) processes for the production of thin films.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium involves the coordination of magnesium with the oxygen atoms of the 2,2,6,6-tetramethyl-3,5-heptanedione ligands. This coordination stabilizes the magnesium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II)
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)nickel(II)
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II)
Comparison:
- Stability: Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium is generally more stable compared to its copper and nickel counterparts.
- Reactivity: The reactivity of these compounds varies depending on the metal center. Magnesium complexes are often less reactive than copper and nickel complexes.
- Applications: While all these compounds are used in catalysis and material science, the specific applications may differ based on the metal center. For example, copper and nickel complexes are more commonly used in redox reactions.
Propriétés
Formule moléculaire |
C22H40MgO5 |
|---|---|
Poids moléculaire |
408.9 g/mol |
Nom IUPAC |
magnesium;2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;hydrate |
InChI |
InChI=1S/2C11H20O2.Mg.H2O/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h2*7,12H,1-6H3;;1H2/q;;+2;/p-2 |
Clé InChI |
JZAINJXXBVDLKA-UHFFFAOYSA-L |
SMILES canonique |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].O.[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


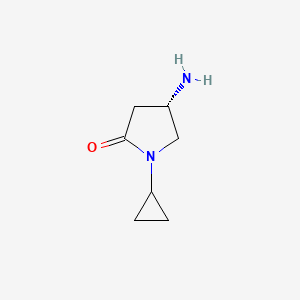

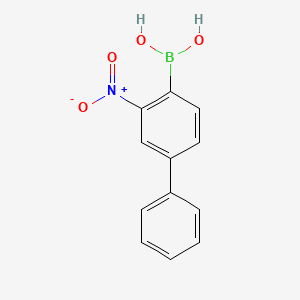
![N'-{[2-(phenylcarbonyl)phenyl]carbonyl}biphenyl-4-carbohydrazide](/img/structure/B14799389.png)

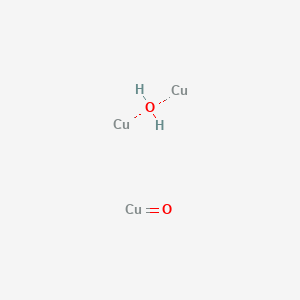
![3-bromo-4-tert-butyl-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B14799399.png)

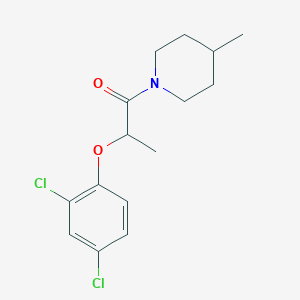
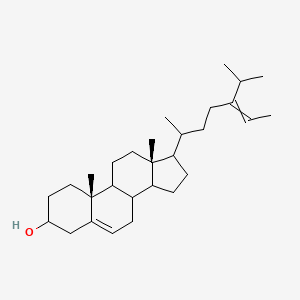
![2-[(5S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol](/img/structure/B14799434.png)

![Propanedinitrile, [(4-chlorophenyl)phenylmethylene]-](/img/structure/B14799442.png)

